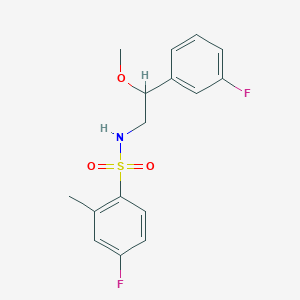

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO3S/c1-11-8-14(18)6-7-16(11)23(20,21)19-10-15(22-2)12-4-3-5-13(17)9-12/h3-9,15,19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCIMSSCOLPWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Industrial Applications: It is used as a precursor in the synthesis of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of drug development, where the compound’s binding affinity and specificity are crucial.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase activity, affecting cell proliferation and survival.

Comparison with Similar Compounds

4-Fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide (SVS-0010)

- Molecular Formula: C₁₂H₁₂FNO₃S

- Molecular Weight : 269.29 g/mol

- Key Differences: Replaces the methoxyethyl-3-fluorophenyl group with a furylmethyl substituent. This likely lowers metabolic stability due to the absence of fluorine’s electron-withdrawing effects .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Molecular Formula: Not explicitly stated ().

- Key Differences: Incorporates a pyrimidinyl core with formyl and isopropyl groups. The absence of a methoxyethyl chain may reduce conformational flexibility compared to the target compound .

Influence of Halogenation and Substitution Patterns

N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide

- Molecular Formula : C₂₀H₁₈ClN₂O₅S₂

- Key Differences : Substitutes fluorine with chlorine at the 3-position of the phenyl group. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but increase off-target interactions. The 4-methoxybenzenesulfonamide moiety differs from the target’s 4-fluoro-2-methylbenzenesulfonamide, altering electronic distribution .

4-Fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide

- Key Differences: Features an imidazole ring and biphenyl group. The imidazole introduces basicity, which could affect solubility at physiological pH.

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A (1.5 µM). The methoxyethyl group enhances solubility and bioavailability, a feature shared with the target compound. However, the boronic acid moiety enables covalent enzyme inhibition, a mechanism absent in sulfonamides .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Key Differences: Lacks fluorination but includes a methoxyphenyl group. The ethyl group may shorten metabolic half-life compared to the target’s methoxyethyl chain .

Biological Activity

4-Fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorinated aromatic ring, which enhances its biological interactions. The presence of the methoxyethyl group contributes to its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorine atoms in the structure increase binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer models.

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate potency.

- Anticancer Studies : In a study involving human breast cancer cell lines (MCF-7), the compound was found to reduce cell viability by approximately 60% at a concentration of 50 µM after 48 hours. This suggests potential as a therapeutic agent in oncology.

- Enzyme Inhibition : Research has indicated that the compound inhibits carbonic anhydrase activity with an IC50 value of 25 µM, suggesting its potential use in treating conditions related to this enzyme's dysfunction.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Antibacterial | Escherichia coli | 32 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 50 µM | |

| Enzyme Inhibition | Carbonic Anhydrase | 25 µM |

Q & A

Q. Notes

- Numerical identifiers ensure consistent formatting; advanced questions focus on mechanistic and methodological depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.